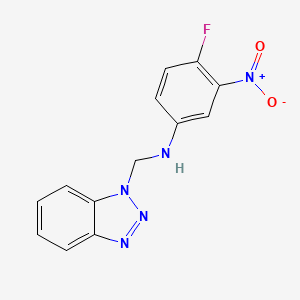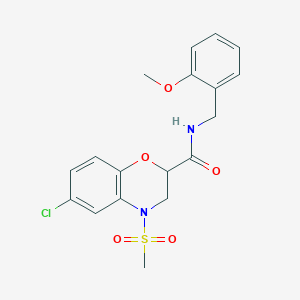
6-chloro-N-(2-methoxybenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-(2-methoxybenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a useful research compound. Its molecular formula is C18H19ClN2O5S and its molecular weight is 410.87. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-N-(2-methoxybenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-N-(2-methoxybenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Pharmaceutical Development
6-chloro-N-(2-methoxybenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is involved in the synthesis of various pharmaceutical compounds. For instance, it has been used in the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, which are explored for their potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This demonstrates its versatility in creating a range of biologically active molecules.
Receptor Binding Affinity Studies
This compound has been utilized in studies focusing on its binding affinity to serotonin-3 (5-HT3) receptors. The synthesis and evaluation of derivatives of this compound for their 5-HT3 receptor antagonistic activity is a key area of research, contributing to the development of potent serotonin receptor antagonists (Kuroita, Sakamori, & Kawakita, 1996). This research is significant in understanding the compound's interaction with neurotransmitter systems and potential therapeutic applications.
Antimicrobial Activity
Research has also been conducted on derivatives of this compound for their antimicrobial properties. For instance, pyridazinyl sulfonamide derivatives synthesized from similar compounds have shown significant antibacterial activities against various bacteria, including E. coli and Staphylococcus aureus (Mohamed, 2007). This highlights the potential use of this compound in the development of new antimicrobial agents.
Hydrolysis and Kinetics Studies
The compound has been subject to studies focused on understanding its hydrolysis mechanism and kinetics. Research on similar sulfonylurea herbicides provides insights into their behavior in different pH conditions, which is crucial for understanding their environmental impact and stability (Hemmamda, Calmon, & Calmon, 1994). Such studies are essential for the safe and effective use of these compounds in various applications.
Antiepileptic Drug Synthesis
Furthermore, this compound has been used in the synthesis of antiepileptic drugs like rufinamide. This involves innovative methods such as solventless, metal-free catalysis, highlighting its role in creating more environmentally friendly and efficient pharmaceutical synthesis processes (Bonacorso, Moraes, Luz, Quintana, Zanatta, & Martins, 2015).
特性
IUPAC Name |
6-chloro-N-[(2-methoxyphenyl)methyl]-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-25-15-6-4-3-5-12(15)10-20-18(22)17-11-21(27(2,23)24)14-9-13(19)7-8-16(14)26-17/h3-9,17H,10-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXVHVZZJBKYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-methoxybenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2983566.png)
![N-[2,5-dioxo-6-(4-phenoxyphenyl)-3-pyrano[3,2-c]pyridinyl]benzamide](/img/structure/B2983567.png)
![[(2-Chlorophenyl)methyl][1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2983568.png)
![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2983569.png)
![2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2983572.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)propanamide](/img/structure/B2983573.png)
![N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2983577.png)
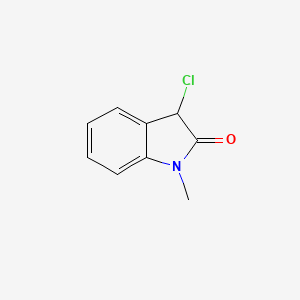
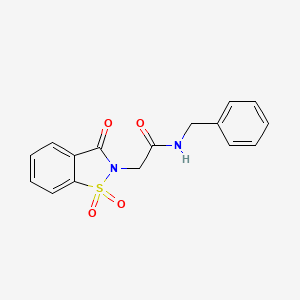
![6-Methoxy-2-(3-morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2983581.png)

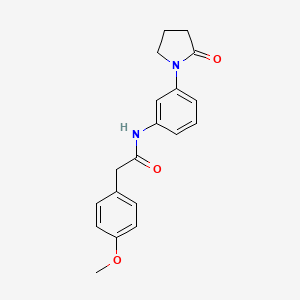
![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2983586.png)
